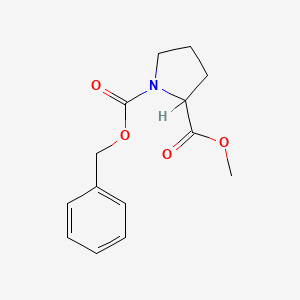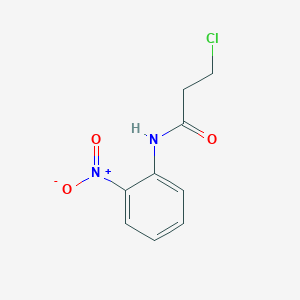
4-アミノ-3-フルオロ-2-メトキシ-5-ニトロ安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate: is an organic compound with the molecular formula C9H9FN2O5 It is a derivative of benzoic acid, featuring functional groups such as an amino group, a fluoro group, a methoxy group, and a nitro group
科学的研究の応用
Chemistry: In chemistry, Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its efficacy and safety in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in such reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level.
Action Environment
The action of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, room temperature conditions for optimal stability . Furthermore, the efficiency of its potential involvement in Suzuki–Miyaura cross-coupling reactions could be affected by factors such as the presence of a palladium catalyst, the type of organoboron reagent used, and the specific reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by substitution reactions to introduce the amino and fluoro groups. The methoxy group is often introduced via methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted products.
類似化合物との比較
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
Comparison: Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is unique due to the presence of both amino and methoxy groups, which are not commonly found together in similar compounds. This combination of functional groups enhances its reactivity and potential for diverse applications. The fluoro and nitro groups contribute to its stability and biological activity, making it a versatile compound in various research fields.
特性
IUPAC Name |
methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5/c1-16-8-4(9(13)17-2)3-5(12(14)15)7(11)6(8)10/h3H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYXGMYEBBZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)OC)[N+](=O)[O-])N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)
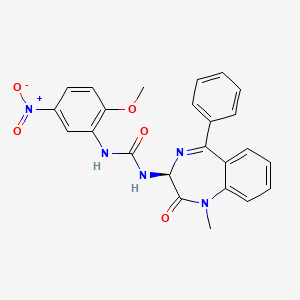
![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)
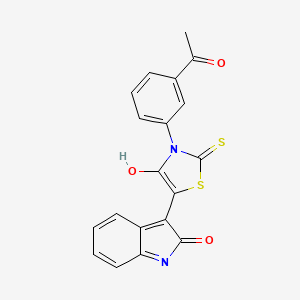
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)
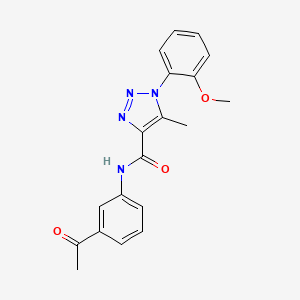
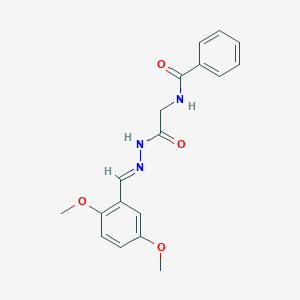
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2412733.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
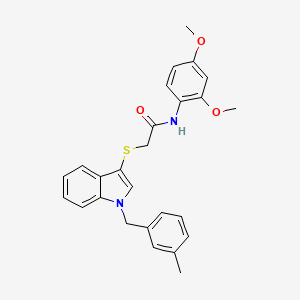
![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)
